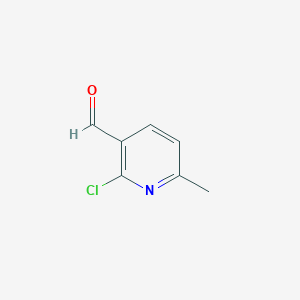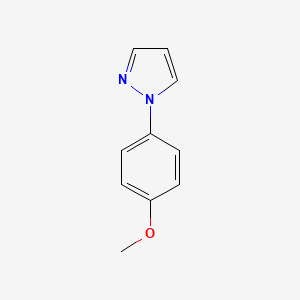
1-(4-Méthoxyphényl)-1H-pyrazole
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1H-pyrazole, also known as 4-MPP, is a heterocyclic compound composed of a pyrazole ring and a methoxyphenyl substituent. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 4-MPP is a small molecule that can be easily synthesized and has been used in various scientific research studies.
Applications De Recherche Scientifique
Synthèse de Composés Photoluminescents
1-(4-Méthoxyphényl)-1H-pyrazole: est utilisé dans la synthèse de composés photoluminescents, tels que les 1,2-dihydrophosphinines. Ces composés présentent un intérêt en raison de leurs applications potentielles dans les diodes électroluminescentes organiques (OLED) et en tant que sondes dans les systèmes biologiques grâce à leurs propriétés luminescentes .
Synthèse Catalysée au Cuivre des Triazoles
Le composé sert de précurseur dans les processus de synthèse catalysés au cuivre. Plus précisément, il est utilisé dans la création de triazoles trisubstitués 1,2,4 par le biais d'une réaction à plusieurs composants impliquant des acides arylboroniques et l'azoture de sodium. Les triazoles sont importants pour leurs propriétés antifongiques et antibactériennes .
Études de Catalyseurs d'Hydroamination
Dans le domaine de la catalyse, This compound est impliqué dans des études relatives à l'hydroamination d'alcynes catalysée par l'or (III). Ces recherches sont cruciales pour le développement de nouvelles méthodes catalytiques qui peuvent conduire à la synthèse de composés organiques précieux tels que les N-vinylindoles, qui ont des applications dans les produits pharmaceutiques .
Oxydation Asymétrique en Biocatalyse
Ce composé est également important en biocatalyse, en particulier dans l'oxydation asymétrique du 1-(4-Méthoxyphényl)éthanol pour produire des composés énantiopurs. Ces composés sont des synthons essentiels pour la synthèse de cycloalkyl[b]indoles, qui ont des fonctions thérapeutiques pour les réponses allergiques générales .
Photolyse Flash Laser à la Nanoseconde
This compound: est utilisé dans l'étude de la photolyse flash laser à la nanoseconde. Cette technique est essentielle pour comprendre les processus rapides qui se produisent lors des réactions photochimiques, ce qui est important dans le développement de la thérapie photodynamique et de la conversion d'énergie solaire .
Synthèse de Dérivés d'Anisole
Le composé trouve une application dans la synthèse du 4-(1-chloro-éthyl)-anisole, un dérivé d'anisole. Les dérivés d'anisole sont utilisés dans divers domaines, notamment comme intermédiaires en synthèse organique et comme composants aromatiques en parfumerie .
Systèmes de Solvants pour une Meilleure Biocatalyse
Les recherches impliquant This compound incluent l'exploration de systèmes de solvants qui peuvent améliorer les processus biocatalytiques. Par exemple, l'ajout de solvants eutectiques profonds à des systèmes biphasiques s'est avéré améliorer l'efficacité des réactions d'oxydation biocatalytiques .
Processus Biocatalytiques à l'Échelle Préparative
Enfin, le composé est essentiel pour la mise à l'échelle des processus biocatalytiques à une échelle préparative. Ceci est crucial pour la production commerciale de substances énantiopures, qui sont souvent utilisées comme blocs de construction dans le développement de médicaments et la synthèse de molécules organiques complexes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATADCJHNNRIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481839 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35715-67-4 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a 3,4-dicarboxylate group influence the molecular conformation and hydrogen bonding patterns in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?
A1: A study by [] investigated the structural features of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. Interestingly, the presence of the 3,4-dicarboxylate group in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide led to the formation of complex hydrogen-bonded framework structures. These frameworks exhibited multiple hydrogen bond types, showcasing the significant influence of this functional group on intermolecular interactions. In contrast, the corresponding dimethyl esters, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, formed simpler cyclic dimers stabilized solely by C—H⋯O hydrogen bonds. This observation suggests that the presence of hydrogen bond donors and acceptors in the 3,4-dicarboxylate moiety plays a crucial role in dictating the supramolecular arrangement of these compounds.
Q2: What synthetic strategies can be employed to functionalize the 3-position of the 1-(4-Methoxyphenyl)-1H-pyrazole scaffold?
A2: Researchers have successfully explored the functionalization of the 3-position in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives, particularly using the versatile 4-benzoyl-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl chloride as a starting point []. This compound, bearing a reactive acid chloride group, readily undergoes nucleophilic substitution reactions with various amines and alcohols. For instance, reacting it with asymmetrical disubstituted ureas yields the corresponding 4-benzoyl-N-(N’,N’-dialkylcarbamyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamides. Similarly, treatment with alcohols leads to the formation of alkyl 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylates. Furthermore, Friedel-Crafts reactions with aromatic compounds afford 4,3-diaroyl-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrazoles and 4-benzoyl-1-(4-methoxyphenyl)-3-aroyl-5-phenyl-1H-pyrazoles, expanding the diversity of accessible structures. Subsequent acylation reactions on the 4,3-diaroyl derivatives further diversify the substitution patterns, yielding 3,4-diaroyl-1-(4-acyloxyphenyl)-5-phenyl-1H-pyrazoles. This study exemplifies the versatility of the 1-(4-Methoxyphenyl)-1H-pyrazole scaffold for the synthesis of a library of compounds with diverse functional groups at the 3-position.
Q3: What spectroscopic techniques are commonly employed for the structural elucidation of novel 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?
A3: Researchers rely on a combination of spectroscopic techniques to characterize newly synthesized 1-(4-Methoxyphenyl)-1H-pyrazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides valuable information about the hydrogen and carbon environments within the molecule, respectively. [, ] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), further aid in elucidating the connectivity between different atoms in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups present based on their characteristic vibrational frequencies. [] Additionally, High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, confirming the molecular formula and elemental composition of the synthesized compounds. [] These complementary techniques, when used in conjunction, provide a comprehensive understanding of the structure and purity of the novel 1-(4-Methoxyphenyl)-1H-pyrazole derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

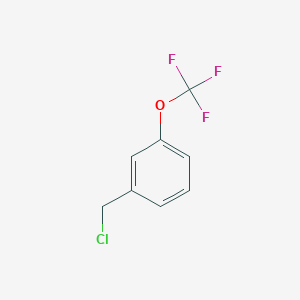
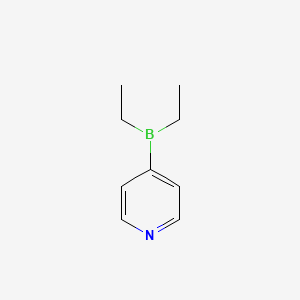
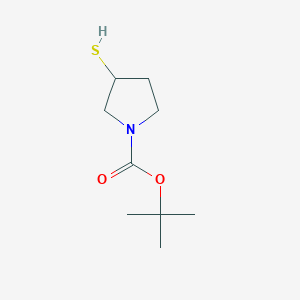
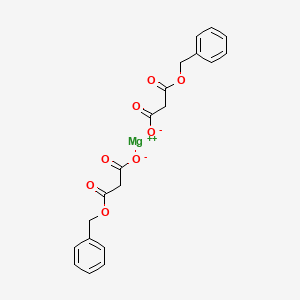
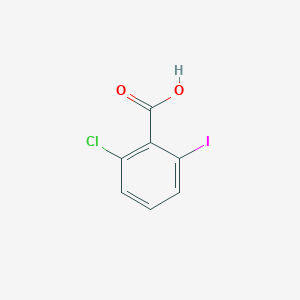

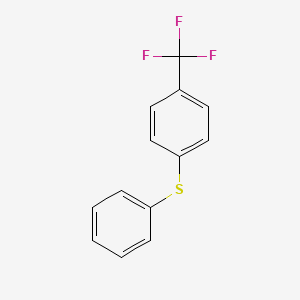
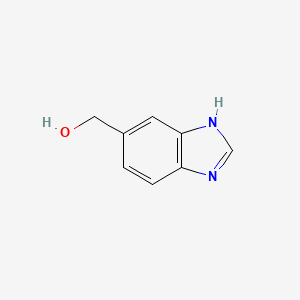
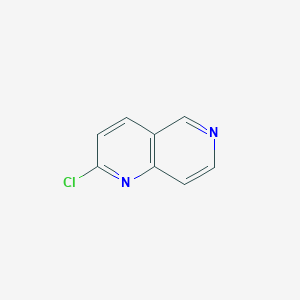

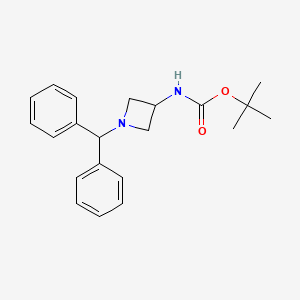
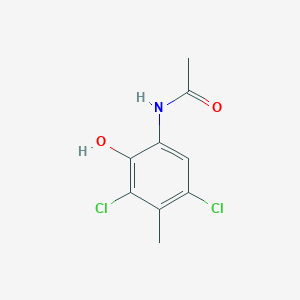
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
